1-(4-Chlorobenzoyl)proline
Description
1-(4-Chlorobenzoyl)proline is a proline derivative where the amino group of the pyrrolidine ring is acylated with a 4-chlorobenzoyl group. The 4-chlorobenzoyl moiety introduces electron-withdrawing effects, influencing the compound’s electronic properties and interactions with biological targets.
Properties
IUPAC Name |
1-(4-chlorobenzoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c13-9-5-3-8(4-6-9)11(15)14-7-1-2-10(14)12(16)17/h3-6,10H,1-2,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJWQQXPQMTJHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62522-91-2 | |
| Record name | NSC356241 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The most direct method for synthesizing N-(4-chlorobenzoyl)-L-proline involves the acylation of L-proline with 4-chlorobenzoyl chloride in the presence of a base. The reaction proceeds via nucleophilic attack of the proline amino group on the electrophilic carbonyl carbon of the acyl chloride, releasing hydrochloric acid (HCl). A base, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), neutralizes the HCl, driving the reaction to completion.
Procedure :
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Dissolve L-proline (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen.
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Add triethylamine (1.2 equiv) dropwise at 0°C.
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Introduce 4-chlorobenzoyl chloride (1.1 equiv) slowly to minimize side reactions.
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Stir the mixture at room temperature for 6–12 hours.
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Quench with water, extract the organic layer, and purify via column chromatography (hexane/ethyl acetate).
Key Parameters :
Industrial-Scale Modifications
For large-scale production, safety and cost considerations necessitate adjustments:
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Solvent Replacement : Replace DCM with ethyl acetate to reduce toxicity.
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Continuous Flow Systems : Enhance mixing efficiency and temperature control, improving yield to 88%.
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Base Recycling : Triethylamine hydrochloride precipitates and is filtered, allowing base recovery.
Carbodiimide-Mediated Coupling with 4-Chlorobenzoic Acid
Activation of Carboxylic Acid
When 4-chlorobenzoyl chloride is unavailable, 4-chlorobenzoic acid can be activated using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method avoids handling corrosive acyl chlorides.
Procedure :
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Dissolve 4-chlorobenzoic acid (1.0 equiv) and L-proline (1.0 equiv) in DCM.
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Add EDC (1.2 equiv) and HOBt (1.1 equiv) at 0°C.
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Stir for 24 hours at room temperature.
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Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.
Advantages :
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Mild conditions preserve stereochemistry (99% enantiomeric excess).
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Suitable for acid-sensitive substrates.
Limitations :
Stereochemical Control and Racemization Mitigation
Impact of Base and Solvent
L-proline’s chiral center is susceptible to racemization under basic conditions. Key findings:
Low-Temperature Optimization
Conducting reactions at −10°C reduces epimerization to <1%, albeit with extended reaction times (24 hours).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Industrial and Environmental Considerations
Waste Management
Green Chemistry Alternatives
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Biocatalytic Acylation : Lipases in aqueous media achieve 65% yield with minimal waste.
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Mechanochemical Synthesis : Ball milling reduces solvent use by 80%.
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Racemization |
|---|---|---|---|---|
| Classical Acylation | 85% | >95% | Low | 2–5% |
| Carbodiimide Coupling | 78% | >98% | High | <1% |
| Biocatalytic | 65% | 90% | Moderate | 0% |
Chemical Reactions Analysis
1-(4-Chlorobenzoyl)proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding carboxylates.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Chlorobenzoyl)proline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzoyl)proline involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Derivatives
Key Observations:
- Electronic Effects : The 4-chlorobenzoyl group enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes or receptors. This is evident in indomethacin’s COX inhibition .
- Ring Systems: Proline’s pyrrolidine ring (5-membered) vs. piperidinone’s 6-membered ring alters conformational flexibility. Piperidinones (e.g., 1-(4-chlorobenzoyl)-4-piperidinone) are often intermediates, while proline derivatives may target peptide-binding sites .
- Functional Groups : Thiourea derivatives (e.g., ) exhibit strong hydrogen-bonding capacity, enabling metal chelation and intermolecular interactions absent in proline derivatives .
Pharmacological and Physicochemical Properties
- Lipophilicity : Indomethacin’s methyl ester () increases lipophilicity compared to the parent acid, enhancing membrane permeability. Similar trends may apply to this compound derivatives.
- Bioactivity : Thiourea derivatives (e.g., 1-(4-chlorobenzoyl)-3-(2-methyl-4-oxopentan-2-yl)thiourea) show antibacterial and antioxidant activities, attributed to the thiourea moiety’s redox activity . In contrast, indomethacin’s efficacy stems from COX-1/2 inhibition .
Data Tables
Table 1: Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | LogP (Predicted) | Water Solubility |
|---|---|---|---|---|
| This compound | C₁₂H₁₂ClNO₃ | 257.7 | ~1.5 | Low |
| 1-(4-Chlorobenzoyl)-4-piperidinone | C₁₂H₁₂ClNO₂ | 237.7 | ~2.0 | Insoluble |
| Indomethacin | C₁₉H₁₆ClNO₄ | 357.8 | 3.1 (exp.) | 0.02 mg/mL |
Biological Activity
1-(4-Chlorobenzoyl)proline is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a 4-chlorobenzoyl group and a carboxylic acid. Its molecular formula is C₁₂H₁₂ClNO₃. This compound is gaining attention in the scientific community due to its potential biological activities and applications in medicinal chemistry.
The synthesis of this compound typically involves the reaction of pyrrolidine with 4-chlorobenzoyl chloride, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced. The purification process may include recrystallization or chromatography to ensure high purity of the final product.
This compound exhibits biological activity through its interaction with specific molecular targets, such as proteins and enzymes. This interaction can alter the activity of these biological molecules, leading to various physiological effects. The precise pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways related to cancer and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro tests have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC₅₀ value of approximately 12 μM against lung adenocarcinoma (A549) cells, indicating potent inhibitory effects on cell proliferation .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes that play crucial roles in cancer progression and inflammation. For example, it has shown promising results as an inhibitor of certain proteases involved in tumor metastasis and angiogenesis.
Case Studies
- Cytotoxicity Against A549 Cells : A study evaluated the cytotoxic effects of various compounds, including this compound, against A549 cells. The results indicated that this compound significantly inhibited cell growth at low micromolar concentrations, suggesting its potential as a therapeutic agent in lung cancer treatment .
- Enzyme Activity Modulation : Another study focused on the modulation of enzyme activity by this compound. It was found that this compound could effectively inhibit specific enzymes linked to cancer cell survival, thereby enhancing apoptosis in treated cells.
Comparative Analysis with Similar Compounds
| Compound | Structure Description | Biological Activity |
|---|---|---|
| This compound | Pyrrolidine ring with 4-chlorobenzoyl | Anticancer, enzyme inhibition |
| Pyrrolidine-2-carboxylic acid | Lacks the 4-chlorobenzoyl group | Different biological properties |
| Other benzoyl derivatives | Similar benzoyl groups with different substitutions | Varying anticancer activities |
This table illustrates how this compound compares to related compounds, emphasizing its unique properties and biological activities.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(4-Chlorobenzoyl)proline, and how can reaction conditions be optimized?
- Answer : Microwave-assisted synthesis under controlled temperature (80–120°C) and solvent systems (e.g., ethanol or DMF) is effective for acylated proline derivatives. Reaction progress can be monitored via thin-layer chromatography (TLC) and spectroscopic techniques (e.g., ) to optimize yield and purity. Post-synthesis purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures product isolation .
Q. What analytical techniques are essential for characterizing this compound?
- Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides precise structural data, including bond lengths and angles. Complementary methods include , IR spectroscopy (for carbonyl and amide groups), and high-resolution mass spectrometry (HRMS) for molecular confirmation. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability .
Q. How can researchers ensure the stability of this compound during storage?
- Answer : Store the compound in inert atmospheres (argon or nitrogen) at low temperatures (-20°C) to prevent hydrolysis. Stability under varying humidity and temperature can be evaluated via accelerated aging studies using TGA and DSC .
Advanced Research Questions
Q. How do intramolecular hydrogen bonds influence the reactivity of this compound?
- Answer : Intramolecular NH⋯OC hydrogen bonds can stabilize conformers, altering reactivity. Experimental validation via X-ray crystallography (to identify H-bond networks) and density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) can quantify bond energies. Compare results with thiourea analogs, where resonance-assisted H-bonding modulates electronic properties .
Q. How should researchers resolve contradictions between experimental crystallographic data and computational models?
- Answer : Cross-validate using multiple techniques:
- Experimental : High-resolution XRD data refined via SHELXL, paired with variable-temperature NMR to assess dynamic effects.
- Computational : Adjust DFT parameters (basis sets, solvation models) to align with experimental bond lengths and angles. Use software like Gaussian or ORCA for benchmarking .
Q. What computational strategies predict solvent effects on the reactivity of this compound?
- Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) evaluate solvation shells. Solvation free energies can be calculated via COSMO-RS, while Fukui indices derived from DFT identify nucleophilic/electrophilic sites .
Q. How to design a robust study investigating biological activity of this compound derivatives?
- Answer : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant):
- Hypothesis : Target specific enzymes (e.g., proteases) based on structural analogs.
- Assays : Use enzyme inhibition assays (e.g., fluorescence-based) with controls for non-specific binding.
- Ethics : Adhere to institutional guidelines for biochemical testing .
Q. What statistical methods are optimal for analyzing synthetic yield variability?
- Answer : Design of Experiments (DoE) with response surface methodology (RSM) identifies critical factors (e.g., temperature, solvent ratio). Multivariate analysis (ANOVA) quantifies interactions between variables .
Methodological Notes
- Structural Analysis : SHELX software remains the gold standard for small-molecule crystallography, but ensure data quality (e.g., resolution < 0.8 Å) to avoid refinement artifacts .
- Theoretical Modeling : Cross-reference DFT results with experimental data to validate force fields and basis sets. Open-source tools like Avogadro or PyMOL aid visualization .
- Ethical Compliance : Document participant selection criteria and data anonymization protocols for studies involving human-derived enzymes or cell lines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
